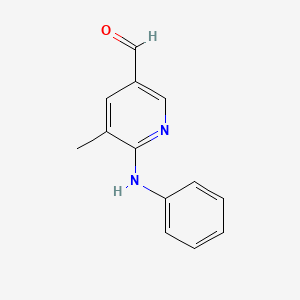

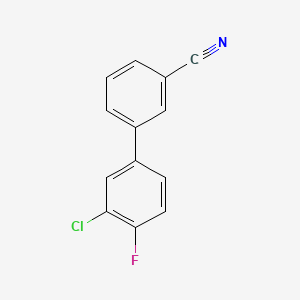

3-(4-Fluorophenyl)picolinonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

This compound can be synthesized through various methods. One reported method involves the reaction of 4-fluorobenzonitrile with 3-bromopyridine in the presence of a palladium catalyst and potassium phosphate base. This reaction falls under the category of cross-coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.Molecular Structure Analysis

The IUPAC name for this compound is 3-(4-fluorophenyl)pyridine-2-carbonitrile. The InChI key is LOZMHXYWGONKCM-UHFFFAOYSA-N. Further analysis of the molecular structure would require more specific data such as X-ray diffraction or NMR spectroscopy, which is not available in the current search results.Chemical Reactions Analysis

The synthesis of 3-(4-Fluorophenyl)picolinonitrile involves a cross-coupling reaction, which is a type of reaction widely used in organic synthesis to form carbon-carbon bonds. More specific details about its reactivity or other potential chemical reactions would require further investigation.Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis of Heterocycles : The compound has been utilized in the synthesis of various heterocycles. For example, Darwish (2008) demonstrated the use of 2-picolinium bromide for synthesizing heterocycles with antimicrobial activities, showcasing the potential of picolinonitrile derivatives in medicinal chemistry (Darwish, 2008).

Synthesis of Phthalimide Derivatives : Harrison et al. (2001) synthesized 4-phthalimide derivatives of N-(3-chlorophenyl)-2-picolinamide, highlighting another aspect of chemical synthesis involving picolinonitrile compounds (Harrison et al., 2001).

Applications in Organic Electronics

Phosphorescent Organic Light-Emitting Diodes (OLEDs) : Several studies have explored the use of picolinonitrile derivatives in the development of efficient OLEDs. For example, Tokito et al. (2003) improved the emission efficiency in OLEDs based on iridium complexes with picolinonitrile derivatives (Tokito et al., 2003). Chopra et al. (2008) also demonstrated enhancements in the efficiency of phosphorescent OLEDs using these compounds (Chopra et al., 2008).

Development of Efficient Host Materials : Liu et al. (2018) used picolinonitrile derivatives to construct efficient host materials for red phosphorescent organic light-emitting diodes, highlighting another application in electronic devices (Liu et al., 2018).

Medical and Biological Applications

Antiproliferative Activity : Ismail et al. (2020) synthesized new thienylpicolinamidine derivatives from picolinonitriles and studied their antiproliferative activity, demonstrating potential applications in cancer research (Ismail et al., 2020).

Radioligand Development for PET Imaging : Kil et al. (2014) synthesized derivatives of picolinamide as potential ligands for PET imaging, showing the relevance of picolinonitrile compounds in diagnostic imaging (Kil et al., 2014).

Safety and Hazards

Propriétés

IUPAC Name |

3-(4-fluorophenyl)pyridine-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7FN2/c13-10-5-3-9(4-6-10)11-2-1-7-15-12(11)8-14/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOZMHXYWGONKCM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C#N)C2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00673339 |

Source

|

| Record name | 3-(4-Fluorophenyl)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Fluorophenyl)picolinonitrile | |

CAS RN |

1214340-31-4 |

Source

|

| Record name | 3-(4-Fluorophenyl)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chlorothieno[3,2-D]pyrimidine-7-carboxylic acid](/img/structure/B578431.png)

![2-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B578451.png)